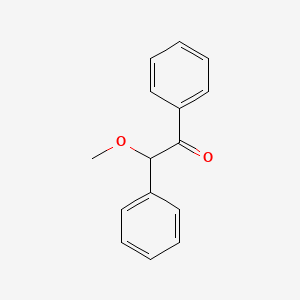

Methyl Benzoin

Description

Historical Context and Evolution of Benzoin (B196080) Methyl Ether as a Photoinitiator

The use of photoinitiators in polymerization dates back to early observations of light-induced chemical changes. The development of benzoin methyl ether as a prominent photoinitiator is rooted in the foundational understanding of how certain organic compounds can cleave to produce reactive species under irradiation.

Early Discoveries and Mechanistic Postulations in Photopolymerization

Early research into photopolymerization mechanisms laid the groundwork for understanding how molecules absorb light energy and initiate polymerization. The potential of benzoin derivatives in photopolymerization reactions was suggested in the chemical literature as early as 1953, with kinetic evidence supporting its photocleavage into radicals. city.ac.ukuc.edu Investigations into the photochemistry of aromatic carbonyl compounds, including benzoin, contributed to the understanding of the α-cleavage mechanism. city.ac.uk

Shift from Benzoin to Benzoin Methyl Ether in UV Curing Systems

While benzoin itself was recognized for its photoinitiating capabilities, a shift towards using derivatives like benzoin methyl ether occurred due to improved performance characteristics in UV curing systems. Benzoin methyl ether, for instance, demonstrated a significantly higher light absorption compared to benzoin, leading to more efficient radical generation. medicaljournalssweden.se The mechanism involves direct absorption of light, typically around 365 nm, leading to homolytic scission of the central bond. medicaljournalssweden.se This enhanced light absorption contributes to faster and more efficient polymerization rates in UV-curable coatings, adhesives, and resins. polysciences.com

One notable disadvantage of benzoin ether photoinitiators, including benzoin methyl ether, is their potential instability in the presence of monomers when stored in the dark, which can lead to premature polymerization. This instability is attributed to the presence of a readily abstractable benzylic hydrogen atom. city.ac.uk Substitution of this hydrogen atom, as in derivatives like α-methyl benzoin methyl ether, can lead to a significant increase in shelf-life. city.ac.uk

Development of Polymeric Benzoin Methyl Ether Derivatives

To address some of the limitations of small-molecule photoinitiators, such as migration and odor, research has explored the development of polymeric photoinitiator systems. Polymeric photoinitiators bearing benzoin methyl ether moieties have been synthesized and investigated. kpi.uakpi.ua These polymeric derivatives have shown promise, in some cases exhibiting higher photoinitiation activity compared to their low-molecular-weight counterparts in the UV-initiated polymerization of acrylic monomers. kpi.uatandfonline.com Studies have indicated that while the yield of α-cleavage might be similar in polymeric and low-molecular-weight systems, the efficiency of monomeric radical generation can be much higher in the polymeric systems. kpi.ua Examples of such polymeric photoinitiators include homopolymers and copolymers of α-methylolbenzoin methyl ether acrylate (B77674) and α-vinyloxymethylbenzoin methyl ether. kpi.ua

Classification and Functional Role within Photoinitiator Systems

Photoinitiators are broadly classified based on their mechanism of radical generation upon light absorption. Benzoin methyl ether falls into a key category known as Norrish Type I photoinitiators.

Norrish Type I Photoinitiator Mechanisms

Norrish Type I photoinitiators undergo a unimolecular bond cleavage upon excitation by UV light to directly produce free radicals. uvabsorber.combomar-chem.com In the case of benzoin methyl ether, absorption of light leads to the homolytic cleavage of the bond between the carbonyl carbon and the adjacent carbon bearing the methoxy (B1213986) group and a phenyl group (the α-cleavage). city.ac.ukmedicaljournalssweden.sekpi.uaresearchgate.net This cleavage generates two primary radicals: a benzoyl radical and an α-alkoxybenzyl radical. city.ac.ukkpi.ua These highly reactive radicals then initiate the polymerization of monomers by adding to their double bonds. uc.eduuvabsorber.com

The mechanism can be represented as follows:

Benzoin Methyl Ether + hν → Benzoyl Radical + α-Alkoxybenzyl Radical

Both the benzoyl radical and the α-alkoxybenzyl radical are capable of initiating free radical polymerization, although their reaction rates may differ depending on the specific monomers involved. uc.edukpi.ua Studies using 14C-labelled benzoin ethers have suggested that both radicals can be effective in initiation and hydrogen-abstraction processes, although some evidence points towards a higher reactivity for benzoyl radicals. kpi.ua

Comparison with Norrish Type II Photoinitiators

Norrish Type I photoinitiators like benzoin methyl ether differ fundamentally from Norrish Type II photoinitiators in their radical generation mechanism. uvabsorber.combomar-chem.com While Type I photoinitiators undergo a unimolecular cleavage, Type II photoinitiators require a co-initiator, typically a hydrogen donor (such as a tertiary amine), to generate radicals. uvabsorber.combomar-chem.commdpi.com Upon excitation, a Type II photoinitiator undergoes an intermolecular hydrogen abstraction from the co-initiator, producing two radicals: a ketyl radical from the photoinitiator and an alkylamino radical from the hydrogen donor. uvabsorber.comacs.org

Key differences include:

Mechanism: Type I involves α-cleavage; Type II involves hydrogen abstraction. uvabsorber.combomar-chem.com

Components: Type I typically involves a single component; Type II requires a photoinitiator and a co-initiator. uvabsorber.combomar-chem.com

Radical Generation: Type I directly produces initiating radicals through cleavage; Type II produces radicals through a reaction with a hydrogen donor. uvabsorber.combomar-chem.com

Incorporation: Type I photoinitiators are generally incorporated into the polymer matrix, while Type II photoinitiators are generally not, although the synergists in Type II systems are incorporated. uvabsorber.com

Examples of common Norrish Type I photoinitiators include benzoin and its derivatives (like benzoin methyl ether), α-hydroxy ketones, and acylphosphine oxides. uvabsorber.commdpi.com Common Norrish Type II photoinitiators include benzophenone, thioxanthones, and camphorquinone (B77051), used in conjunction with hydrogen donors. uvabsorber.commdpi.comacs.org Recent research has explored the combination of Norrish Type I and Type II photoinitiators, which can sometimes lead to increased photoinitiator consumption and reduced monomer elution, suggesting potential synergistic effects. nih.gov

Role in Free Radical Polymerization of Unsaturated Monomers

Benzoin methyl ether functions primarily as a Type I photoinitiator in the free radical polymerization of unsaturated monomers. Upon exposure to ultraviolet (UV) light, typically around 365 nm, the molecule undergoes a unimolecular homolytic cleavage (Norrish Type I reaction) at the bond between the carbonyl carbon and the adjacent carbon bearing the methoxy group. medicaljournalssweden.sekpi.ua This fragmentation directly generates two highly reactive primary radicals: a benzoyl radical and an α-methoxybenzyl radical. kpi.ua

The generated free radicals are capable of initiating the polymerization of various unsaturated monomers, such as acrylates and methacrylates, by adding to the monomer's double bond. kpi.uakpi.ua This addition creates a new radical species, which then propagates the kinetic chain by successively adding to other monomer molecules, leading to the formation of a polymer chain.

Historically, benzoin methyl ether was among the early photoinitiators utilized in the development of light-curable dental polymer-based composites around the 1970s. medicaljournalssweden.se Its effectiveness in initiating polymerization allowed for significant advancements in dental restoration techniques. medicaljournalssweden.se

Research findings highlight that the efficiency of photoinitiators like benzoin methyl ether in driving polymerization is influenced by several factors, including their reactivity, molar extinction coefficient (which dictates light absorption), and the specific wavelength range of the UV light source used. medicaljournalssweden.se Studies on the photochemical mechanism have indicated that the α-cleavage occurs efficiently, often involving the triplet excited state of the molecule. city.ac.ukresearchgate.net

Further research has explored the potential benefits of incorporating benzoin methyl ether moieties into polymeric structures to create polymeric photoinitiators. In some instances, these polymeric photoinitiators have demonstrated higher activity compared to their low-molecular-weight analogues in the UV-initiated polymerization of acrylic monomers. kpi.uacity.ac.uk This enhanced activity in polymeric systems has been observed in both solution and film matrix polymerization of acrylic monomers. kpi.ua The difference in activity between polymeric and monomeric photoinitiators bearing benzoin methyl ether groups has been attributed, in part, to differences in the efficiency of monomeric radical generation, which appears to be higher in the polymeric systems. kpi.ua

Benzoin methyl ether has been successfully employed in the photopolymerization of monomers for diverse applications, including UV-curable coatings, adhesives, and the synthesis of polymeric monolithic capillary columns. kpi.uabiocrick.com For instance, it has been used as a photoinitiator in the UV-initiated polymerization of monomers like butyl methacrylate (B99206) (BMA), ethylene (B1197577) glycol dimethacrylate (EDMA), and 2-acrylamido-2-methylpropanesulfonic acid (AMPS) to create monolithic columns. biocrick.com Its utility extends to crosslinked polymerization for modifying enzymes and in the photolithographic patterning of electrospun films. biocrick.com

While detailed quantitative data tables were not extensively provided within the search snippets, the research consistently indicates that benzoin methyl ether is an effective photoinitiator for free radical polymerization, with its mechanism and efficiency being subjects of ongoing investigation and optimization, particularly in the context of polymeric photoinitiator design.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-1,2-diphenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-17-15(13-10-6-3-7-11-13)14(16)12-8-4-2-5-9-12/h2-11,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQZJOQXSCSZQPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60871031 | |

| Record name | Ethanone, 2-methoxy-1,2-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3524-62-7 | |

| Record name | (±)-Benzoin methyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3524-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl benzoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003524627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoin methyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76550 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 2-methoxy-1,2-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 2-methoxy-1,2-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-methylbenzoin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.490 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL BENZOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XIF870BGWW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Mechanistic Investigations of Benzoin Methyl Ether Photochemistry

Elucidation of Photodissociation Pathways

The primary photodissociation pathway for benzoin (B196080) methyl ether involves the homolytic cleavage of a specific carbon-carbon bond.

Homolytic α-Cleavage Mechanisms

Upon absorption of UV light, benzoin methyl ether undergoes a Norrish Type I reaction, specifically a homolytic α-cleavage. This involves the scission of the carbon-carbon bond situated between the carbonyl group and the adjacent carbon bearing the methoxy (B1213986) and phenyl substituents. city.ac.ukmedicaljournalssweden.se This cleavage results in the formation of two distinct radical species. Proof for the α-cleavage of benzoin ethers on irradiation has been provided through various methods, including CIDNP studies and the combination of radical scavenging and ESR techniques. city.ac.uk

Formation and Reactivity of Primary Radical Species (Benzoyl and α-Alkoxybenzyl Radicals)

The homolytic α-cleavage of benzoin methyl ether generates a benzoyl radical and an α-methoxybenzyl radical. researchsolutions.comrsc.orgresearchgate.net These primary radicals are highly reactive and capable of initiating polymerization by adding to monomer double bonds. Studies using radical scavenging techniques in conjunction with ESR spectroscopy have characterized the radicals produced by the photolysis of benzoin methyl ether, indicating that it produces radicals efficiently. rsc.org The benzoyl and α-methoxybenzyl radicals produced appear to be equally effective in initiation processes. researchsolutions.comresearchgate.net

Quantum Yields of Photodissociation and Radical Generation

The quantum yield of photodissociation (Φ) quantifies the efficiency of the bond cleavage process upon light absorption. For benzoin derivatives, quantum yields for photolysis have been reported in various media and at different wavelengths. acs.org While specific quantum yields for the photodissociation of benzoin methyl ether are not explicitly detailed in all search results, related benzoin derivatives show varying quantum yields depending on substitution and environment. For example, a benzoin derivative with an RCO2 leaving group in acetonitrile (B52724) irradiated at 366 nm has a quantum yield of 0.64. acs.org Another study notes that benzoin methyl ether produces radicals more efficiently than benzoin itself. rsc.org The efficiency of monomeric radical generation is reported to be much higher in polymeric systems bearing benzoin methyl ether moieties compared to low-molecular-weight analogues, potentially due to reduced radical coupling reactions. kpi.ua

Excited State Dynamics and Energy Transfer Processes

The photodissociation of benzoin methyl ether is preceded by the absorption of light, which promotes the molecule to excited electronic states. The dynamics of these excited states play a crucial role in determining the efficiency of the photochemical reaction.

Singlet and Triplet Excited States in Photoreaction

Upon irradiation, benzoin methyl ether is excited to a higher singlet state (S1). city.ac.uk From this singlet state, efficient intersystem crossing (ISC) to the triplet excited state (T1) occurs. city.ac.uk While it has been suggested that photocleavage of benzoin alkyl ethers may occur via the singlet state, many photochemical reactions, especially those occurring intermolecularly, proceed via the triplet state due to its longer lifetime compared to the singlet state. city.ac.uk Radicals generated through the triplet state are considered effective polymerization initiators. medicaljournalssweden.se

Quenching Studies and Radical Scavenging Techniques

Quenching studies and radical scavenging techniques have been employed to understand the reactive species and intermediates formed during the photolysis of benzoin methyl ether. These methods help to identify the transient species and their roles in initiating subsequent reactions, such as polymerization.

Radical trapping experiments, for instance, have been used to characterize the radicals produced upon photocleavage of benzoin and its methyl ether derivative city.ac.uk. These techniques provide evidence for the α-cleavage mechanism and the nature of the resulting radical species city.ac.uk.

The efficiency of photoinitiators can be affected by various factors, including the presence of species that can quench the excited state of the initiator or scavenge the free radicals produced kent.ac.uk. Molecular oxygen, for example, is a known quencher of excited states and a scavenger of free radicals kent.ac.ukjustia.com. Amines can be incorporated into formulations to minimize oxygen inhibition by efficiently scavenging oxygen and the radicals derived from the photoinitiator kent.ac.uk.

Influence of Environmental Factors on Photoreactivity

The photoreactivity of benzoin methyl ether, like other photoinitiators, can be significantly influenced by the surrounding environment, including solvent properties and the presence of oxygen.

Solvent Polarity Effects on Photolysis Rates and Radical Generation

The polarity of the solvent can impact the photolysis rates and the efficiency of free radical generation from photoinitiators. While specific detailed data on solvent polarity effects solely for benzoin methyl ether in various solvents were not extensively available in the provided snippets, related studies on similar photoinitiators or photochemical reactions offer insights.

For some photoinitiators, photolysis rates and free radical generation quantum yields have been shown to increase from polar to nonpolar solvents researchgate.net. For instance, in studies involving oxime esters, the photolysis rate increased significantly when changing from a polar solvent like acetonitrile to a nonpolar solvent like toluene (B28343) researchgate.net. This suggests that solvent polarity plays a role in the efficiency of the photochemical cleavage and subsequent radical formation.

Another study on the photochemical reaction of α-nitroepoxides highlighted marked solvent dependence, with different products being formed in different solvents like ether and methanol (B129727) oup.com. While this is not directly about benzoin methyl ether, it underscores the general principle that solvent properties, such as acidity and hydrogen-donating ability, can influence the course of photoinduced reactions oup.com.

Furthermore, studies on the α-cleavage of benzoin and its derivatives have shown that the rate of cleavage from the triplet state can increase significantly with increasing solvent polarity, such as when moving from hexanes to acetonitrile or methanol researchgate.net. This suggests that the transition state for α-cleavage may have considerable ionic character, which is stabilized by more polar solvents researchgate.net.

Impact of Oxygen on Photoinitiation Efficiency

Oxygen is a well-known inhibitor of radical-initiated photopolymerization processes kent.ac.ukjustia.com. Its presence can significantly reduce the efficiency of photoinitiation by quenching the excited states of the photoinitiator and by scavenging the propagating free radicals kent.ac.ukjustia.com.

In the context of UV curing, oxygen inhibition is a notable challenge, particularly at the surface of the material where oxygen diffusion from the air is prevalent justia.com. Oxygen can react with the initiating radicals or the growing polymer radicals to form less reactive peroxy radicals, which can terminate the polymerization chain city.ac.uk.

While direct quantitative data on the impact of oxygen specifically on benzoin methyl ether's photoinitiation efficiency was not detailed in the provided snippets, the general principle of oxygen inhibition in radical photopolymerization initiated by Type I photoinitiators like benzoin methyl ether is well-established kent.ac.ukjustia.com. Strategies to mitigate oxygen inhibition often involve using higher photoinitiator concentrations, incorporating additives like amines that can scavenge oxygen and radicals, or conducting the photopolymerization under inert atmosphere kent.ac.ukcity.ac.uk.

Iii. Synthetic Methodologies and Chemical Modifications of Benzoin Methyl Ether

Advanced Synthetic Routes for Benzoin (B196080) Methyl Ether

The conventional synthesis of benzoin methyl ether typically involves the benzoin condensation of benzaldehyde (B42025), often catalyzed by cyanide, to form benzoin, followed by the etherification of benzoin with methanol (B129727) under acidic conditions. Recent advancements have aimed at streamlining this process and avoiding hazardous reagents.

Catalytic Synthesis using Hydrotalcite-like Compounds

Hydrotalcite-like compounds (HTLcs), also known as layered double hydroxides (LDHs), have emerged as promising heterogeneous catalysts for the synthesis of benzoin methyl ether. These materials offer benefits such as reusability and the ability to catalyze reactions under milder conditions. researchgate.net

Efficient synthesis of benzoin methyl ether using MgCoAl–hydrotalcite catalysts has been reported. researchgate.netresearchgate.net This method allows for the one-step synthesis of benzoin methyl ether from benzaldehyde and methanol, avoiding the traditional two-step process involving separate condensation and etherification steps. researchgate.net NiAlCe-hydrotalcite catalysts have also been successfully employed for the highly selective one-pot synthesis of benzoin methyl ether. researchgate.netingentaconnect.com Studies have investigated the influence of various reaction parameters, including the ratio of metal ions in the hydrotalcite structure, reaction time, temperature, and the amount and stability of the catalyst, on catalytic activity and product distribution. researchgate.net For example, a NiAlCe-hydrotalcite catalyst with a Ni²⁺/Al³⁺/Ce³⁺ ratio of 22:10:1 achieved 99.2% selectivity of benzoin methyl ether at 85.4% conversion of benzaldehyde. researchgate.net

Data on Catalytic Synthesis using Hydrotalcite-like Compounds:

| Catalyst | Reactants | Conditions | Conversion (%) (Benzaldehyde) | Selectivity (%) (Benzoin Methyl Ether) | Reference |

| MgCoAl–hydrotalcite | Benzaldehyde, Methanol | One-pot reaction | Not specified | Not specified | researchgate.netresearchgate.net |

| NiAlCe-hydrotalcite (22:10:1) | Benzaldehyde, Methanol | One-pot reaction | 85.4 | 99.2 | researchgate.net |

| NiAlCe-hydrotalcite (22:10:1) | Benzaldehyde, Methanol | One-pot reaction | 63.7 | 98.3 | researchgate.net |

Note: This table is intended to be interactive, allowing users to sort and filter the data.

Avoiding Cyanide Poisoning in Synthesis

The traditional benzoin condensation, a key step in the synthesis of benzoin methyl ether, often utilizes cyanide salts as catalysts. ysxbcn.combeyondbenign.orgchembk.comasianpubs.org Cyanide is highly poisonous, posing significant environmental and health risks. beyondbenign.orgresearchgate.net Consequently, a major focus in developing new synthetic routes has been the avoidance of cyanide.

The use of hydrotalcite-like compounds in the one-step synthesis of benzoin methyl ether from benzaldehyde and methanol successfully avoids cyanide poisoning. researchgate.netresearchgate.net Alternative, greener approaches to the benzoin condensation that replace toxic cyanide catalysts with less hazardous alternatives like thiamine (B1217682) hydrochloride (vitamin B1) have been developed for the synthesis of benzoin and its derivatives. beyondbenign.orgworldwidejournals.com While these methods primarily focus on benzoin synthesis, they represent progress towards eliminating cyanide from related synthetic pathways.

Structural Modifications and Derivative Synthesis

Beyond developing improved synthetic routes for benzoin methyl ether itself, research has explored modifying its structure to create derivatives with enhanced properties, particularly for its application as a photoinitiator.

Introduction of Substituents for Enhanced Light Absorption and Photodissociation

Benzoin methyl ether functions as a Type I photoinitiator, undergoing α-cleavage upon irradiation to generate free radicals that initiate polymerization. medicaljournalssweden.sekpi.ua The efficiency of a photoinitiator is related to its light absorption characteristics and the quantum yield of photodissociation. Benzoin itself has relatively low light absorption in the near-UV region, which can be a disadvantage in certain applications. researchgate.net

Introducing substituents onto the benzoin methyl ether structure can modify its electronic properties, leading to enhanced light absorption at desired wavelengths and improved photodissociation efficiency. For example, a benzoin derivative with two methyl thioether substituents showed significantly higher light absorption in the near-UV region compared to unsubstituted benzoin. researchgate.net Another study reported that introducing two methoxy (B1213986) groups into a benzoin derivative stabilized the resulting alcohol radical after α-cleavage, leading to a higher quantum yield of photodissociation. researchgate.net Benzoin methyl ether itself demonstrated a 50-fold increase in light absorption compared to benzoin, facilitating its use in early light-curable dental composites. medicaljournalssweden.se

Synthesis of Polymeric Photoinitiators Bearing Benzoin Methyl Ether Moieties

To address issues such as migration and extractability of low-molecular-weight photoinitiators in cured materials, polymeric photoinitiators containing photoactive moieties like benzoin methyl ether have been developed. Incorporating the photoinitiator into a polymer structure anchors it within the cured matrix. researchgate.net

New polymeric UV photoinitiators bearing the benzoin methyl ether moiety linked to the side chain have been synthesized through the radical homopolymerization of corresponding monomers. kpi.uacapes.gov.br These monomers, such as 4′-methacryloyloxy benzoin methyl ether and 4′-methacryloyloxy α-methyl benzoin methyl ether, are prepared through multi-step synthetic routes involving the introduction of a polymerizable group onto the benzoin methyl ether structure. kpi.uacapes.gov.br Studies have compared the photoinitiating activity of these polymeric derivatives with low-molecular-weight model compounds, investigating the influence of the polymeric structure on curing speed and the fragmentation mechanism. kpi.uaresearchgate.netcapes.gov.brkpi.ua While some studies suggest lower initiating efficiency for polymeric derivatives compared to their low molecular weight counterparts, the advantage of reduced migration makes them valuable for specific applications. researchgate.net

Data on Polymeric Photoinitiators:

| Polymeric Photoinitiator Structure | Synthesis Method | Monomer Examples | Comparison to Model Compounds | Observed Activity/Properties | Reference |

| Benzoin methyl ether moiety linked to polymer side chain | Radical homopolymerization of corresponding monomers | 4′-methacryloyloxy benzoin methyl ether, 4′-methacryloyloxy α-methyl benzoin methyl ether | Compared to low molecular weight analogues | Photoinitiating activity in UV curable coatings, fragmentation mechanism studied. kpi.uaresearchgate.netcapes.gov.br | kpi.uacapes.gov.brkpi.ua |

Note: This table is intended to be interactive, allowing users to sort and filter the data.

Side-Chain Attachment of Benzoin Methyl Ether to Polymer Backbones

Attaching benzoin methyl ether moieties as pendant groups to a polymeric backbone is a common strategy to create polymeric photoinitiators. This is typically achieved through the copolymerization of a monomer containing a benzoin methyl ether structure with other vinyl monomers, such as methyl acrylate (B77674) or methyl methacrylate (B99206). city.ac.uk These polymeric photoinitiators have been shown to undergo Norrish Type I photocleavage, similar to their monomeric analogues, generating radical species capable of initiating polymerization. city.ac.uk

Research has indicated that polymeric photoinitiators based on side-chain benzoin methyl ether moieties can display higher activity compared to their low-molecular-weight structural models in the UV-initiated polymerization of acrylic monomers. kpi.ua This enhanced activity is attributed, in part, to the reduced mobility of the macroradicals anchored to the polymer backbone, which can prevent their mutual coupling reactions while still allowing them to efficiently initiate monomer polymerization. kpi.ua

Studies comparing high- and low-molecular-weight benzoin methyl ether derivatives in the presence of monomers like methyl methacrylate (MMA) or methyl acrylate (MA) have shown similar yields of α-cleavage. kpi.ua However, a significant difference is observed in the efficiency of monomeric radical generation, which is notably higher in the polymeric systems. kpi.ua This suggests that while the initial fragmentation of the benzoin methyl ether group occurs similarly, the polymeric structure influences the subsequent reactions of the generated radicals, leading to more effective initiation.

Polymeric photoinitiators with side-chain benzoin methyl ether groups have been synthesized by copolymerization with methacrylic monomers. csic.es The incorporation of amine moieties into the polymer backbone alongside the benzoin methyl ether groups has also been explored, potentially offering synergistic effects on activity. csic.es

Incorporation into Polymer Main Chains

In addition to side-chain attachment, benzoin methyl ether derivatives can also be incorporated directly into the main chain of a polymer. This approach also leads to polymeric photoinitiators with altered properties compared to their small-molecule counterparts. city.ac.ukresearchgate.net

Polymeric photoinitiators where benzoin ether derivatives are part of the polymer backbone have been reported. city.ac.uk It has been observed that incorporation into a polymeric network, whether as pendant groups or as part of the backbone, can lead to an enhancement of photoinitiation efficiency. city.ac.uk

Type I polymeric photoinitiators, which operate via a photofragmentation mechanism like benzoin methyl ether, can have the photoactive moieties integrated into the main chain. csic.es For instance, benzoin ether derivatives connected to the main chain through the benzyl (B1604629) aromatic group have been described as Type II polymeric photoinitiators, although a fragmentation mechanism is proposed for these copolymers, which might explain a lower initiating efficiency compared to low molecular weight models in some cases. researchgate.net

The synthesis of such main-chain polymeric photoinitiators often involves monomers specifically designed to link together through reactions involving functional groups on the benzoin methyl ether derivative.

Preparation of Water-Compatible Benzoin Derivatives

While benzoin methyl ether itself has limited solubility in water, the development of water-compatible photoinitiators is important for applications in aqueous systems, such as water-based coatings, adhesives, and hydrogels. city.ac.uk Chemical modifications of benzoin derivatives have been explored to impart water solubility or dispersibility.

Strategies to achieve water compatibility typically involve introducing hydrophilic groups into the benzoin structure. This can include the incorporation of ionic groups (e.g., carboxylates, sulfonates, quaternary ammonium (B1175870) salts) or non-ionic hydrophilic segments (e.g., polyethylene (B3416737) glycol chains).

Some benzoin derivatives have been specifically designed to exhibit water compatibility and have been evaluated in aqueous media for initiating the polymerization of vinyl monomers. city.ac.uk The synthesis of these water-compatible derivatives involves reactions that attach the hydrophilic moieties to the benzoin structure without compromising its photoinitiating ability.

Iv. Advanced Applications and Performance Evaluation in Polymer Science

Photopolymerization Kinetics and Efficiency

The efficiency of benzoin (B196080) methyl ether as a photoinitiator is closely linked to its photopolymerization kinetics, which can be influenced by factors such as the matrix (solution or film) and initiator concentration.

Rates of Polymerization in Solution and Film Matrices

Studies have investigated the photopolymerization rates initiated by benzoin methyl ether in both solution and film matrices. Polymeric photoinitiators based on benzoin methyl ether moieties have demonstrated higher activity compared to their low-molecular-weight structural models in the UV-initiated polymerization of acrylic monomers in both solution and film matrices kpi.ua. This suggests that the environment and the physical state of the system play a significant role in the polymerization kinetics.

Influence of Initiator Concentration on Polymerization Kinetics

The concentration of the photoinitiator, such as benzoin methyl ether, significantly influences the kinetics of photopolymerization. Generally, the rate of initiation, and consequently the rate of cure, increases with increasing photoinitiator concentration city.ac.uk. However, for low photoinitiator concentrations, this effect is particularly pronounced city.ac.uk. Studies on the photopolymerization of methyl methacrylate (B99206) initiated by benzoin methyl ether have examined the effect of initiator absorbance on the polymerization rate acs.org.

Monomeric Radical Generation Efficiency in Polymeric Systems

The efficiency of monomeric radical generation is crucial for effective polymerization. While the yield of α-cleavage in high- and low-molecular-weight benzoin methyl ether photoinitiators can be quite similar, a notable difference is observed in the efficiency of monomeric radical generation, which is significantly higher in polymeric systems kpi.ua. This higher efficiency in polymeric photoinitiators based on benzoin methyl ether has been attributed to factors such as the protection of propagating radicals by the polymer coils, potentially leading to the formation of longer chains city.ac.uk.

Performance in UV-Curable Systems

Benzoin methyl ether is a common photoinitiator in various UV-curable applications due to its ability to enable rapid polymerization under UV light polysciences.com.

Application in Coatings and Adhesives

Benzoin methyl ether is widely used in UV-curable coatings and adhesives polysciences.comdirectindustry.com. It initiates fast and efficient polymerization in photopolymer systems, making it suitable for applications such as surface protecting coatings and adhesives polysciences.comkpi.ua. UV-cured epoxy resins, which can utilize benzoin methyl ether as a photoinitiator, offer advantages such as excellent adhesion to various substrates, including metals, glass, ceramics, and plastics directindustry.com. They also form robust and chemically resistant coatings or adhesives upon curing directindustry.com. Benzoin methyl ether is also used in UV curing inks, wood coatings, paper coatings, and other surface coatings thermofisher.comfishersci.ca.

Role in 3D Printing and Rapid Prototyping Resins

In the realm of additive manufacturing, benzoin methyl ether plays a role in 3D printing and rapid prototyping resins polysciences.com. It is used in resin-based additive manufacturing for precision fabrication polysciences.com. Benzoin ethers, including benzoin methyl ether, are suitable photoinitiators for dual-cure epoxy formulations used in 3D printing applications google.com. They are included in polymeric resin formulations used in processes to prepare 3D printed parts google.com. The initiator present within or on the surface of a 3D printed part can be responsible for additional curing processes and reactivity with dispersed reactive molecules at the part's surface google.com.

Use in Electronics and Optical Coatings

Benzoin methyl ether has found application in the fields of electronics and optical coatings. It is used in photoresist formulations, which are light-sensitive materials crucial in the fabrication of electronic components like printed circuit boards (PCBs) polysciences.comfishersci.cafishersci.comchemicalbook.comthermofisher.com. In these applications, UV light is used to selectively cure or alter the solubility of the photoresist layer, allowing for the creation of intricate patterns. Additionally, benzoin methyl ether is integrated into UV-sensitive coatings used in optical fibers and other surface coatings fishersci.cafishersci.comchemicalbook.comthermofisher.com. The rapid polymerization initiated by benzoin methyl ether under UV light is advantageous for high-speed production processes in these industries polysciences.com.

Integration in Graphic Arts and Printing Inks

In the graphic arts and printing industries, benzoin methyl ether is employed in UV-cured printing inks and varnishes polysciences.comfishersci.cafishersci.comchemicalbook.comthermofisher.com. UV curing technology in printing offers benefits such as fast drying times, improved scratch resistance, and enhanced durability of the printed material google.com. Benzoin methyl ether acts as the photoinitiator that triggers the rapid polymerization of the ink or varnish when exposed to UV light, enabling high-resolution printing and efficient production processes polysciences.com.

Specific Applications in Dental Materials

Early UV-Cured Dental Polymer-Based Composites

The earliest light-cured dental polymer-based composites, developed around the 1970s, utilized UV light for polymerization ada.orgmedicaljournalssweden.senih.gov. Benzoin methyl ether was a primary photoinitiator used in these early UV-curing dental materials ada.orgmedicaljournalssweden.senih.gov. Its mechanism involved the direct absorption of UV light at approximately 365 nm, leading to the homolytic scission of a central bond and the generation of free radicals that initiated the polymerization of the composite resin medicaljournalssweden.senih.govpocketdentistry.com. This allowed for single-paste composite systems that would only cure upon exposure to UV light, offering an advantage over two-paste, self-cured systems pocketdentistry.comnih.govwho.int. The use of benzoin methyl ether provided a significantly increased light absorption compared to benzoin medicaljournalssweden.senih.gov.

Comparison with Visible Light Photoinitiators in Dental Composites

The use of UV-cured dental composites with photoinitiators like benzoin methyl ether was relatively short-lived and they were rapidly replaced by materials incorporating visible light photoinitiators, such as camphorquinone (B77051) (CQ) ada.orgmedicaljournalssweden.senih.gov. This shift occurred because visible light photoinitiators absorb longer, considered safer, visible wavelengths, providing an alternative route to free radical generation medicaljournalssweden.senih.gov. Camphorquinone, for instance, is a commonly used blue light photoinitiator with an absorption peak around 469 nm, falling within the visible light spectrum (400-500 nm) used in modern dental materials oraljournal.comada.orgnih.gov. Visible light curing units emit light in this spectrum, often using quartz-tungsten-halogen (QTH) or LED lights ada.org.

Challenges and Limitations in Dental Applications (e.g., depth of cure)

Despite its early use, benzoin methyl ether and UV-curing systems in dental applications presented several challenges and limitations. A significant drawback was the limited depth of cure achievable with UV light ada.orgpocketdentistry.comnih.govresearchgate.net. UV radiation is strongly scattered by filler particles in composite resins, resulting in a curing depth of typically less than 1-2 mm pocketdentistry.comnih.govresearchgate.net. This limitation made it difficult to achieve complete polymerization in deeper cavities, particularly in posterior restorations, potentially leading to compromised mechanical properties and an increased amount of unpolymerized monomer pocketdentistry.comnih.gov. Incomplete polymerization can affect the durability and performance of the restoration pocketdentistry.com. In contrast, visible light systems with photoinitiators like camphorquinone can achieve a greater depth of cure, typically 3-4 mm with effective light sources and techniques pocketdentistry.com.

V. Spectroscopic and Computational Analysis of Benzoin Methyl Ether

Spectroscopic Characterization of Photoreactions

Spectroscopic techniques provide crucial insights into the dynamic processes occurring during the photoexcitation and subsequent reactions of benzoin (B196080) methyl ether. These methods allow for the identification of transient intermediates, the determination of their lifetimes, and the characterization of their structures.

Laser Flash Photolysis for Triplet State Lifetime and Radical Studies

Laser flash photolysis (LFP) is a powerful technique used to study short-lived species generated by light absorption. Studies utilizing LFP with benzoin methyl ether and its derivatives have focused on determining the lifetime of the triplet excited state and investigating the formation and behavior of the resulting radicals. A short light pulse, typically from a Nd:YAG laser at 355 nm, is used to excite the molecule, and transient absorption in the 400-500 nm region is monitored to track the decay of excited states and the evolution of radical species. kpi.ua

Research has shown that laser excitation of benzoin methyl ether compounds in degassed toluene (B28343) leads to a long-lived, weakly absorbing species that decays via second-order kinetics, consistent with radical recombination. kpi.ua LFP studies have allowed for the determination of triplet-state lifetimes for benzoin methyl ether derivatives. kpi.ua These studies also provide information on the relative quantum yields of initiation, which are related to the efficiency of radical generation. kpi.ua For instance, polymeric photoinitiators based on benzoin methyl ether moieties have shown higher efficiency in generating monomeric radicals compared to their low-molecular-weight analogues. kpi.ua

Electron Spin Resonance (ESR) Spectroscopy for Radical Characterization

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), spectroscopy is a technique specifically used to detect and characterize species with unpaired electrons, such as free radicals. Time-resolved ESR (TREPR) has been applied to study the photochemical α-cleavage of benzoin methyl ether. oup.comoup.com

TREPR studies on benzoin methyl ether in solvents like methylcyclohexane (B89554) and benzene (B151609) have shown strong emissive CIDEP (Chemically Induced Dynamic Electron Polarization) spectra of the radicals produced by α-cleavage. oup.comoup.com Analysis of the hyperfine splittings in these spectra allows for the assignment of the radical structures. In the case of benzoin methyl ether, the primary radicals identified are benzoyl and α-methoxybenzyl radicals. oup.comoup.com These studies confirm that the α-cleavage reaction occurs from the triplet excited state (T₁) of benzoin methyl ether, and the triplet mechanism is primarily responsible for the observed CIDEP spectra. oup.comoup.com The time profiles of the CIDEP signals indicate that the produced radicals react predominantly with each other. oup.comoup.com

Real-Time Infrared Spectroscopy in UV Curing

Real-time infrared (RTIR) spectroscopy is a valuable tool for monitoring the kinetics of UV curing processes initiated by compounds like benzoin methyl ether. This technique allows for the in situ tracking of the disappearance of reactive functional groups, such as acrylate (B77674) double bonds, over time during UV exposure. kent.ac.ukrsc.org

RTIR spectroscopy provides quantitative data on the rate of polymerization and the final degree of conversion. rsc.org By monitoring changes in the IR spectrum, specifically the characteristic absorption bands of the monomer's double bonds, the progress of the curing reaction can be followed in real-time. kent.ac.ukrsc.org This method is widely regarded as effective for determining the rate of monomer conversion under various conditions, including different UV light sources, coating thicknesses, and photoinitiator concentrations. rsc.org Studies using RTIR have evaluated the relative efficiencies of various photoinitiators, including benzoin methyl ether derivatives, in initiating vinyl polymerizations in thin films and other formulations. kent.ac.ukcity.ac.uk

Theoretical and Computational Chemistry Studies

Computational chemistry methods complement experimental spectroscopic studies by providing theoretical insights into the electronic structure, excited states, and reaction mechanisms of benzoin methyl ether.

Quantum Chemical Calculations of Electronic States

Quantum chemical calculations, such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are used to investigate the electronic structure and excited states of molecules like benzoin methyl ether. researchgate.netrsc.org These calculations can predict the energies and characteristics of singlet and triplet states, which are crucial for understanding photochemical reactivity.

Computational studies can help elucidate the nature of the excited states involved in the photoinitiation process, such as nπ* and ππ* states. oup.comoup.comresearchgate.net For benzoin methyl ether, the photochemical α-cleavage is understood to occur from the nπ* triplet state after rapid intersystem crossing. researchgate.net Calculations can also explore different molecular conformations and their influence on the photochemical reaction pathways. researchgate.net While specific detailed quantum chemical calculations solely focused on the electronic states of benzoin methyl ether were not extensively detailed in the search results, the general application of these methods to photoinitiators and related carbonyl compounds is well-established for understanding electronic transitions and excited-state properties relevant to their photochemistry. rsc.org

Vi. Environmental and Safety Considerations in Research and Application

Toxicological Profile and Safety Assessment in Research Contexts

The toxicological profile of Benzoin (B196080) methyl ether, particularly concerning its use as a laboratory reagent and in industrial applications like UV curing, indicates certain hazards that require careful handling in research and application environments. According to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), Benzoin methyl ether is classified as hazardous, specifically citing acute oral toxicity Category 4, meaning it is harmful if swallowed. fishersci.com Conversely, under REGULATION (EC) No 1272/2008, it is not classified as a hazardous substance or mixture, requiring no hazard pictograms, signal words, or hazard statements.

Safety assessments and guidelines for handling Benzoin methyl ether in research and laboratory settings emphasize preventative measures to minimize exposure. These include avoiding contact with skin, eyes, and clothing, and the necessity of wearing personal protective equipment. fishersci.com Adequate ventilation, such as using local exhaust ventilation, is recommended during handling. Washing hands and face thoroughly after handling the substance is also advised. fishersci.com In case of contact, rinsing affected areas with plenty of water is the recommended first aid. fishersci.com While some sources indicate it may cause irritation to the skin and eyes, others classify it as not requiring specific hazard statements for skin or eye irritation under certain regulations. guidechem.com Heating the compound to decomposition can result in the emission of acrid smoke and irritating fumes. guidechem.com Benzoin methyl ether is not listed by the International Agency for Research on Cancer (IARC) or the National Toxicology Program (NTP). emsdiasum.com Furthermore, it is reported not to contain components considered persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher under specific regulations.

Degradation Pathways and By-product Analysis in Polymerization Systems

In polymerization systems, Benzoin methyl ether functions as a photoinitiator, primarily undergoing photochemical cleavage upon exposure to UV light. This process, often referred to as alpha-cleavage, leads to the generation of free radicals which initiate the polymerization of monomers. rsc.orgcity.ac.uksolubilityofthings.comresearchgate.net Studies utilizing techniques such as radical scavenging and electron spin resonance (ESR) spectroscopy have been employed to characterize the radicals produced during the photolysis of Benzoin methyl ether. rsc.orgcity.ac.uk

The primary photochemical event for Benzoin methyl ether involves the homolytic cleavage of the bond between the carbonyl carbon and the adjacent carbon bearing the methoxy (B1213986) group and a phenyl group. This scission yields two types of radicals: a benzoyl radical and an alpha-methoxybenzyl radical. rsc.orgresearchgate.net These highly reactive radical species are responsible for initiating the chain growth of polymer chains by reacting with monomer molecules. city.ac.uksolubilityofthings.com

Research comparing Benzoin methyl ether with related photoinitiators like benzoin and benzil (B1666583) has indicated that while the photochemical cleavage mechanism might be similar to benzoin, Benzoin methyl ether can produce initiating radicals more efficiently. rsc.org In certain advanced polymerization systems, such as free radical promoted cationic polymerization, the radicals generated from the photoinitiator, including the electron-donor radical fragment from Benzoin methyl ether, can participate in further reactions. researchgate.netresearchgate.net For instance, the electron-donor radical can be oxidized by suitable co-initiators, such as onium salts (e.g., diphenyliodonium (B167342) salts), to form carbocations, which can then initiate cationic polymerization. researchgate.netresearchgate.net

The degradation of Benzoin methyl ether during photopolymerization is essential for its function as a photoinitiator, as it is consumed in the process of generating initiating species. The by-products formed are the radical fragments and subsequent non-radical species that result from radical reactions, including initiation, propagation, termination, and potential side reactions. While the primary initiating radicals are the benzoyl and alpha-methoxybenzyl radicals, their fate and the formation of stable by-products depend on the specific polymerization system and reaction conditions. Termination steps in radical polymerization, for example, can involve the coupling or disproportionation of polymer radicals or their reaction with initiator-derived radicals, leading to various end-groups on the polymer chains or small molecule by-products.

Q & A

Basic: What are the recommended methods for synthesizing Benzoin Methyl Ether (BME) in laboratory settings?

BME can be synthesized via condensation reactions using hydrotalcite-based catalysts. A study demonstrated that cobalt-containing hydrotalcite catalysts (e.g., MgCoAl-hydrotalcite) efficiently promote the reaction under mild conditions. Key steps include:

- Mixing benzaldehyde derivatives with methanol in the presence of the catalyst.

- Heating the mixture at 60–80°C under nitrogen atmosphere for 6–8 hours.

- Isolating BME via filtration and recrystallization from ethanol, achieving yields >85% .

Basic: How should researchers handle and store Benzoin Methyl Ether to ensure safety and stability?

BME is stable at room temperature but requires precautions due to its toxicity (H301: toxic if swallowed; R22: harmful if ingested). Methodological guidelines include:

- Storage : Keep in airtight containers at RT, protected from light.

- Solubility : Use DMSO (10 mM) for dissolution; avoid water due to low aqueous solubility.

- Safety : Use gloves and lab coats; avoid inhalation or skin contact. Emergency protocols for ingestion involve immediate medical attention (P301 + P310) .

Advanced: What strategies can optimize the separation of BME from complex mixtures in analytical chemistry?

BME, a neutral chiral compound, can be separated using Micellar Electrokinetic Chromatography (MEKC) with a chiral pseudo-stationary phase. Optimization involves:

- Surfactant : Poly-L-sulfated octanol (poly-L-SOLV) at 20–30 mM in the running buffer.

- Buffer conditions : Sodium borate (pH 9.2, 50 mM) with 15 kV applied voltage.

- Temperature : 25°C to balance resolution and run time. Baseline separation from benzoin and hydrobenzoin is achievable, though partial enantiomeric resolution for BME may require additional chiral selectors .

Advanced: How can researchers resolve contradictions in reported reaction efficiencies of BME as a photoinitiator in UV-induced polymerizations?

Discrepancies in reaction times (e.g., 2 seconds vs. longer durations) arise from variations in:

- Concentration : Optimal BME loading is 0.1–0.3 wt% in resin formulations. Excess initiator causes quenching.

- Light intensity : UV sources with 365 nm wavelength and 10–20 mW/cm² irradiance ensure rapid initiation.

- Co-initiators : Additives like tertiary amines (e.g., methyl diethanolamine) enhance radical generation efficiency. Validate protocols using real-time FTIR to monitor conversion rates .

Basic: What spectroscopic and chromatographic techniques are suitable for characterizing Benzoin Methyl Ether?

- NMR : H and C NMR (in CDCl₃) confirm structure via signals at δ 3.4 ppm (OCH₃) and δ 7.2–7.8 ppm (aromatic protons).

- Mass Spectrometry : Electron ionization (EI-MS) shows a molecular ion peak at m/z 226 (C₁₅H₁₄O₂).

- Chromatography : HPLC with C18 columns (acetonitrile/water mobile phase) or GC-MS (using DB-5 columns) for purity analysis .

Advanced: What role does catalyst composition play in the synthesis efficiency of Benzoin Methyl Ether?

Catalyst design significantly impacts yield and selectivity. For example:

- Hydrotalcite catalysts : MgCoAl-hydrotalcite provides Lewis acid sites for benzaldehyde activation, achieving >90% selectivity.

- Alternative catalysts : Homogeneous bases (e.g., KOH) yield side products like benzoin condensation dimers.

- Reusability : Hydrotalcite catalysts retain >80% activity after 5 cycles, reducing waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.